Iopamidol-d8
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Overview
Description
Iopamidol-d8 is a deuterium-labeled version of Iopamidol, a nonionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in tracing and quantification during drug development .
Preparation Methods
The synthesis of Iopamidol-d8 involves several steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2-amino-1,3-propanediol: to form the intermediate compound.
Deuteration: The intermediate compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Final coupling reactions: The deuterated intermediate undergoes further coupling reactions to form this compound.
Chemical Reactions Analysis
Iopamidol-d8, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, especially involving the amide and hydroxyl functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iopamidol-d8 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Biology: Employed in biological studies to understand the distribution and elimination of contrast agents.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures during X-ray and CT scans.
Industry: Applied in the development of new diagnostic agents and in quality control processes
Mechanism of Action
Iopamidol-d8 functions similarly to Iopamidol. It acts as a contrast agent by absorbing X-rays and reflecting them back, thereby enhancing the contrast between different tissues in the body. The deuterium labeling does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles, making it more suitable for extended studies .
Comparison with Similar Compounds
Iopamidol-d8 can be compared with other iodinated contrast agents such as:
- Diatrizoate
- Iohexol
- Iomeprol
- Iopromide
What sets this compound apart is its deuterium labeling, which provides unique advantages in tracing and quantification studies. This labeling can lead to differences in pharmacokinetics and metabolism, making it a valuable tool in drug development and diagnostic imaging .
Properties
CAS No. |
1795778-90-3 |
---|---|
Molecular Formula |
C17H22I3N3O8 |
Molecular Weight |
785.138 |
IUPAC Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyms |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; Iomapidol-d8; B-15000-d8; SQ-13396-d8; Iopamiro-d8; Iopamiron-d8; Isovue-d8; Jopamiro-d8; Niopam-d8; Solutrast-d8; |
Origin of Product |
United States |
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